An In-depth Technical Guide to 4-Bromo-2-fluoroanisole (CAS: 2357-52-0)
An In-depth Technical Guide to 4-Bromo-2-fluoroanisole (CAS: 2357-52-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoroanisole, a key intermediate in organic synthesis. This document consolidates critical data, experimental protocols, and visualizations to support its application in research and development, particularly within the pharmaceutical and agrochemical industries.
Chemical and Physical Properties
4-Bromo-2-fluoroanisole is a halogenated aromatic compound with the chemical formula C₇H₆BrFO.[1] It presents as a colorless to pale yellow liquid.[1] Its unique molecular structure, featuring bromine, fluorine, and methoxy functional groups, makes it a versatile building block in the synthesis of complex molecules.[1][2]
Table 1: Physical and Chemical Properties of 4-Bromo-2-fluoroanisole
| Property | Value | Reference |
| CAS Number | 2357-52-0 | [1] |
| Molecular Formula | C₇H₆BrFO | [1][3] |
| Molecular Weight | 205.02 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 16 °C | [3][5] |
| Boiling Point | 215.1 ± 20.0 °C at 760 mmHg; 84 °C at 7 mmHg; 95-96 °C at 12 mmHg | [3][4][6] |
| Density | 1.5 ± 0.1 g/cm³; 1.59 g/mL at 25 °C | [3][4] |
| Flash Point | 98.3 ± 0.0 °C; 98 °C (closed cup) | [3][4] |
| Refractive Index | n20/D 1.545 (lit.) | [4][5] |
| Solubility | Sparingly soluble in water | [1] |
| Vapour Pressure | 0.2 ± 0.4 mmHg at 25°C | [3] |
| LogP | 3.16 | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Bromo-2-fluoroanisole.
Table 2: Spectroscopic Data for 4-Bromo-2-fluoroanisole
| Spectrum Type | Description | Reference |
| ¹H NMR | 400 MHz in CDCl₃ | [1][7] |
| ¹³C NMR | in CDCl₃ | [1][7] |
| Mass Spectrum | Electron Ionization | [1][7] |
| IR Spectrum | Liquid Film | [1][7] |
Synthesis and Experimental Protocols
The primary synthesis of 4-Bromo-2-fluoroanisole involves the bromination of 2-fluoroanisole. Below are detailed experimental protocols derived from literature.
Synthesis of 4-Bromo-2-fluoroanisole from 2-Fluoroanisole
This protocol describes the electrophilic bromination of 2-fluoroanisole using liquid bromine.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-Bromo-2-fluoroanisole.
Protocol 1:
-
Materials: 2-fluoroanisole (12.6 g), bromine (16.0 g), chloroform (50 ml), aqueous sodium hydrogen sulfite, aqueous sodium bicarbonate, water, anhydrous sodium sulfate.[6]
-
Procedure:
-
To a flask containing 50 ml of chloroform, add 12.6 g of 2-fluoroanisole.[6]
-
Cool the mixture to 0-10 °C.[6]
-
Add 16.0 g of bromine dropwise over 1 hour at 0-10 °C.[6]
-
Stir the mixture at the same temperature for 1 hour.[6]
-
Reflux the mixture at 60-63 °C for 6 hours.[6]
-
After the reaction, wash the chloroform solution with an aqueous solution of sodium hydrogen sulfite, an aqueous solution of sodium bicarbonate, and water.[6]
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
Evaporate the chloroform to yield the crude product (20.1 g).[6]
-
Distill the crude product under reduced pressure (95-96 °C/12 mmHg) to obtain 16.2 g (79% yield) of 4-bromo-2-fluoroanisole.[6]
-
Protocol 2 (Alternative Conditions):
-
Materials: 2-fluoroanisole (306 g), bromine (389 g), chloroform (750 ml), 5% aqueous solution of sodium hydroxide, water, anhydrous sodium sulfate.[8]
-
Procedure:
-
Dissolve 306 g of 2-fluoroanisole in 750 ml of chloroform.[8]
-
Add 389 g of bromine dropwise under stirring at room temperature.[8]
-
After the addition is complete, heat the reaction mixture under reflux for nine hours.[8]
-
Allow the mixture to cool to room temperature.[8]
-
Wash the mixture with 500 ml of a 5% aqueous solution of sodium hydroxide, followed by three washes with 500 ml portions of water.[8]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[8]
-
Distill off the solvent.[8]
-
Purify the residue by distillation (main fraction: 98-100 °C at 14 mmHg) to yield 454 g of 2-fluoro-4-bromoanisole (91% yield).[8]
-
Key Reactions and Applications
4-Bromo-2-fluoroanisole is a valuable intermediate in organic synthesis, primarily used as a building block for pharmaceuticals, agrochemicals, dyes, and fragrances. Its utility stems from the presence of both bromine and fluorine atoms, which offer distinct advantages in drug design.
The bromine atom serves as a reactive site for cross-coupling reactions, while the fluorine atom can modify the physicochemical and pharmacological properties of molecules, such as enhancing lipophilicity and metabolic stability.[9]
Key Synthetic Applications:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom readily participates in reactions like Suzuki, Sonogashira, and Heck couplings, enabling the formation of complex carbon-carbon bonds.[9]
-
Nucleophilic Aromatic Substitution: The fluorine atom can activate the aromatic ring for substitution reactions.[9]
-
Synthesis of Complex Heterocycles: It serves as a precursor for various heterocyclic ring systems commonly found in pharmaceuticals.[9]
Logical Relationship Diagram for Applications
Caption: Applications of 4-Bromo-2-fluoroanisole.
Safety and Handling
4-Bromo-2-fluoroanisole is classified as an irritant to the eyes, respiratory system, and skin.[1] It may be harmful if swallowed, inhaled, or in contact with skin.[1]
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description | Reference |
| Causes skin irritation | H315 | [1] | |
| Causes serious eye irritation | H319 | [1] | |
| May cause respiratory irritation | H335 | [1] |
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[1][10]
-
Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][10] Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep the container tightly closed.[10]
In Case of Exposure:
-
Skin Contact: Wash with plenty of water. If skin irritation occurs, seek medical advice.[1][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][10]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][10]
This technical guide is intended to provide comprehensive information for laboratory professionals. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromo-2-fluoroanisole | CAS#:2357-52-0 | Chemsrc [chemsrc.com]
- 4. 4-Bromo-2-fluoroanisole 97 2357-52-0 [sigmaaldrich.com]
- 5. aablocks.com [aablocks.com]
- 6. prepchem.com [prepchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. prepchem.com [prepchem.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
